Glaucocalyxin A
描述
Glaucocalyxin A is a natural diterpenoid compound isolated from the plant Rabdosia japonica var. glaucocalyx, which is widely distributed in East Asia . This compound has been traditionally used in folk medicine for its various pharmacological properties, including anti-inflammatory, antibacterial, and antioxidative effects .
科学研究应用
作用机制
灰毛忍冬苷 A 通过各种分子途径发挥其作用:
生化分析
Biochemical Properties
Glaucocalyxin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are involved in inflammatory responses . Additionally, it interacts with proteins such as caspase-3, Bax, and Bcl-2, which are involved in the apoptotic pathway . These interactions highlight the compound’s potential in modulating inflammatory and apoptotic processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In human liver cancer cells, it has been shown to induce apoptosis and cell cycle arrest at the G2/M phase . The compound influences cell signaling pathways, such as the Akt and STAT3 pathways, leading to changes in gene expression and cellular metabolism . For example, this compound treatment results in increased purine, pyrimidine, and sphingolipid metabolism, while decreasing amino acid metabolism . These effects demonstrate the compound’s potential in regulating cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It inhibits the phosphorylation of the signal transducer and activator of transcription 3 (STAT3) and downregulates interleukin IL-6 induced STAT3 phosphorylation . Additionally, this compound induces apoptosis through the mitochondrial apoptotic pathway by increasing the Bax/Bcl-2 ratio, triggering reactive oxygen species (ROS) generation, reducing mitochondrial membrane potential, and inducing cleavage of caspase-9 and caspase-3 . These molecular interactions highlight the compound’s potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable and effective in inhibiting cell proliferation and inducing apoptosis over extended periods Long-term studies have demonstrated that this compound can maintain its protective effects on cartilage in osteoarthritis models for up to eight weeks . These findings suggest that the compound has sustained efficacy in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving asthmatic mice, this compound treatments reduced airway hyperresponsiveness and inflammation in a dose-dependent manner . High doses of the compound may lead to toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications. The compound’s protective effects on cartilage in osteoarthritis models were also observed at specific dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes oxidation and demethylation to produce phase I metabolites, and conjugation with methylation, sulfate, and glucuronide to produce phase II metabolites . These metabolic transformations highlight the compound’s extensive metabolism and potential interactions with metabolic enzymes. The compound’s effects on metabolic flux and metabolite levels in cancer cells have also been documented .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In glioblastoma cells, the compound was found to inhibit Akt phosphorylation and promote apoptosis
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For instance, this compound has been shown to localize in the mitochondria, where it induces apoptosis through the mitochondrial apoptotic pathway . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
合成路线和反应条件: 灰毛忍冬苷 A 可以通过各种化学反应合成。一种方法包括灰毛忍冬苷 A 的糖基化以形成其衍生物。 该过程通常涉及五个步骤的反应,包括使用对甲苯硫基-2,3,4,6-四-O-苯甲酰基-3-D-吡喃葡萄糖苷 .
工业生产方法: 灰毛忍冬苷 A 的工业生产通常涉及从忍冬属植物的叶子中提取,使用醚类等溶剂 。然后,通过各种色谱技术对化合物进行纯化,以获得适合进一步应用的高纯度产品。
化学反应分析
反应类型: 灰毛忍冬苷 A 经历了几种类型的化学反应,包括糖基化、氧化和还原 .
常用试剂和条件:
糖基化: 该反应涉及使用对甲苯硫基-2,3,4,6-四-O-苯甲酰基-3-D-吡喃葡萄糖苷等糖基供体在特定条件下形成糖苷.
氧化和还原: 这些反应通常涉及使用过氧化氢等氧化剂和硼氢化钠等还原剂。
主要产物: 这些反应形成的主要产物包括灰毛忍冬苷 A 的各种糖苷和氧化衍生物,这些衍生物因其增强的药理活性而得到研究 .
相似化合物的比较
灰毛忍冬苷 A 由于其特定的分子结构和药理特性而独一无二。类似的化合物包括其他 ent-kaurane 二萜类化合物,例如:
- 灰毛忍冬苷 B
- 灰毛忍冬苷 C
- 丹参酮
属性
IUPAC Name |
(1R,2R,4S,9R,10S,13S,16R)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h11-13,15,17,22,24H,1,5-9H2,2-4H3/t11-,12-,13+,15+,17+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDVIBNDYLUWFP-MJTHGBBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C34C(C2(CCC1=O)C)CCC(C3O)C(=C)C4=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C([C@H]1C[C@H]([C@]34[C@H]2CC[C@H]([C@H]3O)C(=C)C4=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79498-31-0 | |
Record name | Glaucocalyxin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79498-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of GLA?
A1: GLA exhibits its effects through interactions with various molecular targets. One prominent target is Akt, a serine/threonine-specific protein kinase implicated in cell survival, proliferation, and metabolism. GLA functions as a potent negative regulator of Akt, inhibiting its phosphorylation and downstream signaling. [] Additionally, GLA has been shown to influence other signaling pathways, including STAT3, NF-κB, TGF-β1/Smad, and ATF4/CHOP/CHAC1. [, , , ]
Q2: How does GLA's interaction with Akt influence cancer cell behavior?
A2: GLA's ability to inhibit Akt phosphorylation leads to a cascade of downstream effects that contribute to its antitumor activity. Specifically, GLA treatment has been shown to:
- Suppress Proliferation: By inhibiting Akt, GLA disrupts crucial signaling pathways involved in cell cycle progression, ultimately leading to reduced proliferation of various cancer cell lines, including glioblastoma, hepatocellular carcinoma, and oral squamous cell carcinoma. [, , ]
- Promote Apoptosis: GLA induces apoptosis, a programmed cell death mechanism, in cancer cells. This effect is attributed to the activation of caspase-3, decreased phosphorylation of BAD (Bcl-2-associated death promoter), and reduced expression of XIAP (X-linked inhibitor of apoptosis protein). []
- Inhibit EMT: Epithelial-mesenchymal transition (EMT) is a process that contributes to cancer cell invasion and metastasis. GLA has demonstrated the ability to suppress EMT by regulating the miR-374b-5p/HMGB3 axis, impacting the expression of EMT markers such as E-cadherin and N-cadherin. []
Q3: Beyond cancer, what other therapeutic effects are linked to GLA's modulation of signaling pathways?
A3: GLA's influence extends beyond antitumor activity to encompass:
- Anti-inflammatory Effects: GLA attenuates inflammatory responses in various models, including lipopolysaccharide-induced inflammation in pulmonary microvascular endothelial cells and interleukin-1β-induced inflammation in osteoarthritis chondrocytes. These effects are attributed to the suppression of pro-inflammatory cytokine production (e.g., IL-6, TNF-α) and the inhibition of NF-κB signaling. [, ]
- Antifibrotic Activity: Studies have shown that GLA can alleviate liver fibrosis by inhibiting the activation and proliferation of hepatic stellate cells (HSCs). This effect is linked to the suppression of TGF-β1/Smad signaling, a key pathway involved in HSC activation and extracellular matrix deposition. []
- Cardioprotective Effects: GLA exhibits protective effects against hypoxia/reoxygenation-induced injury in cardiomyocytes. This protection is attributed to the activation of the Akt/Nrf2/HO-1 pathway, leading to increased antioxidant enzyme activity and reduced oxidative stress. []
Q4: What is the molecular formula, weight, and key spectroscopic data for GLA?
A4: GLA is characterized by the following:
- IR Spectroscopy: Characteristic peaks corresponding to hydroxyl (OH) stretching, carbonyl (C=O) stretching, and alkene (C=C) stretching vibrations. []
- NMR Spectroscopy: Detailed 1H and 13C NMR data have been reported, providing insights into the structure and conformation of GLA. [, ]
Q5: What is known about the stability of GLA and strategies to improve its pharmaceutical properties?
A5: GLA exhibits limited water solubility, hindering its wider pharmaceutical applications. [] To address this, researchers have explored various formulation strategies:
- Solid Lipid Nanoparticles (SLNs): Encapsulating GLA within SLNs has demonstrated enhanced drug loading, improved stability, and sustained release profiles. This approach shows promise for enhancing GLA's bioavailability and therapeutic efficacy. [, ]
- Cyclodextrin Clathrates: Complexation of GLA with γ-cyclodextrin results in the formation of inclusion complexes (clathrates) that significantly enhance its solubility and dissolution rate, potentially improving its bioavailability. []
- Nanosuspensions: Preparing GLA nanosuspensions through precipitation combined with ultrasonication yielded particles with a small size and improved drug loading, leading to enhanced in vitro and in vivo antitumor activity compared to free GLA. []
Q6: What are the key pharmacokinetic parameters of GLA following different routes of administration?
A6: The pharmacokinetic profile of GLA has been investigated in rats, revealing:
- Intravenous Administration: Following a single intravenous dose (15 mg/kg), GLA exhibits a two-compartment open model with a short half-life (t1/2) and rapid clearance. []
Q7: What is the relationship between GLA's pharmacokinetic properties and its observed pharmacological effects?
A7: The relatively short half-life of GLA following intravenous administration suggests a need for frequent dosing or sustained-release formulations to maintain therapeutic levels. [] The improved oral absorption observed with Rabdosia japonica extract highlights the potential of synergistic interactions with other plant constituents. [] Further research is needed to fully elucidate the PK/PD relationship and optimize dosing regimens for different therapeutic applications.
Q8: What in vitro models have been used to evaluate the biological activity of GLA?
A8: A range of in vitro cell-based assays have been employed to investigate GLA's effects, including:
- Cytotoxicity Assays: MTT assays are commonly used to assess the cytotoxic effects of GLA on various cancer cell lines, revealing potent antiproliferative activity. [, , ]
- Apoptosis Assays: Flow cytometry analysis using Annexin V/PI staining, along with the evaluation of apoptotic markers (e.g., caspase-3, Bax, Bcl-2), has been used to demonstrate GLA's ability to induce apoptosis in cancer cells. [, , ]
- Cell Cycle Analysis: Flow cytometry analysis of cell cycle distribution reveals that GLA can induce cell cycle arrest, particularly in the G0/G1 phase, leading to inhibition of cell proliferation. []
- Migration and Invasion Assays: Transwell assays and wound healing assays have been used to demonstrate the ability of GLA to inhibit the migration and invasion of cancer cells, suggesting its potential to prevent metastasis. [, ]
- Inflammatory Response Assays: The production of inflammatory cytokines (e.g., IL-6, TNF-α) and the expression of inflammatory enzymes (e.g., iNOS, COX-2) have been measured in LPS-stimulated cells to evaluate the anti-inflammatory effects of GLA. [, , ]
Q9: What in vivo models have been used to validate the therapeutic potential of GLA?
A9: Several animal models have been employed to confirm the in vivo efficacy of GLA:
- Tumor Xenograft Models: Studies using subcutaneous xenograft models in mice have demonstrated that GLA significantly inhibits tumor growth, supporting its antitumor potential. [, , , ]
- Liver Fibrosis Models: In mice with carbon tetrachloride-induced liver fibrosis, GLA administration reduced liver injury markers, attenuated collagen deposition, and improved liver function, suggesting its potential as an antifibrotic agent. []
- Thrombosis Models: GLA has shown efficacy in reducing thrombus formation in rat models of arterial thrombosis, indicating its potential as an antithrombotic agent. []
Q10: What analytical methods have been employed to characterize, quantify, and monitor GLA?
A10: Various analytical techniques have been used to study GLA:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection or mass spectrometry (MS), has been widely used for the quantitative determination of GLA in various matrices, including plant extracts, plasma, bile, urine, and feces. [, , , , ]
- Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC coupled with MS/MS offers enhanced sensitivity and resolution for the analysis of GLA and its metabolites in biological samples. [, ]
- Mass Spectrometry (MS): MS techniques, particularly in tandem with liquid chromatography (LC-MS/MS or UHPLC-MS/MS), have been instrumental in identifying and characterizing GLA metabolites in vitro and in vivo. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。